molecular formula C12H14ClNO3S B1280443 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride CAS No. 35760-18-0

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride

Cat. No.: B1280443
CAS No.: 35760-18-0
M. Wt: 287.76 g/mol
InChI Key: HDYXOGXOWXWJHV-UHFFFAOYSA-N
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Description

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of an acetyl group, a tetrahydrobenzoazepine core, and a sulfonyl chloride functional group. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Scientific Research Applications

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition, receptor binding, and other biological processes.

Biochemical Analysis

Biochemical Properties

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and kinases, through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues in the active sites of these enzymes. Additionally, the acetyl group of this compound can participate in acetylation reactions, modifying the activity of proteins and other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. Furthermore, it can affect gene expression by modulating the activity of transcription factors through acetylation. In terms of cellular metabolism, this compound can impact metabolic flux by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The sulfonyl chloride group can form covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to enzyme inhibition. This covalent modification can result in the irreversible inactivation of the enzyme. Additionally, the acetyl group can be transferred to lysine residues on histones and other proteins, affecting gene expression by altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its inhibitory activity over time. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes. At higher doses, toxic or adverse effects can occur, including off-target interactions and cellular toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of the compound within subcellular compartments can impact its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride typically involves multiple steps:

    Formation of the Tetrahydrobenzoazepine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a substituted aniline, a series of reactions including alkylation, reduction, and cyclization can yield the tetrahydrobenzoazepine core.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be done by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydrobenzoazepine core.

    Acylation and Alkylation: The acetyl group can be modified through acylation or alkylation reactions to introduce different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions (e.g., room temperature to 80°C) to form various derivatives.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Modified Azepines: Resulting from oxidation or reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the acetyl and sulfonyl chloride groups, making it less reactive.

    3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the sulfonyl chloride group, limiting its use in nucleophilic substitution reactions.

    7-sulfonyl chloride derivatives of other azepines: These compounds may have different substitution patterns, affecting their reactivity and applications.

Uniqueness

3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research fields.

Properties

IUPAC Name

3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYXOGXOWXWJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463125
Record name 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35760-18-0
Record name 3-acetyl-7-chlorosulfonyl-2,3,4,5 -tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine (4.0 g, 0.021 mol) in dichloromethane (25 ml) was added dropwise to a stirred solution of chlorosulphonic acid in dichloromethane (25 ml) at −70° C. under argon. After warming to room temperature, the reaction was stirred for 18 h before being quenched in ice/water (200 ml). The resulting mixture was extracted with ethyl acetate (3×100 ml), dried (Na2SO4) and the solvent evaporated in vacuo to give the title compound (2.74 g, 45%) as a pale yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
45%

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